4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate
Description
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O6S/c1-2-38-23-7-9-24(10-8-23)40(36,37)33(29(34)21-13-17-31-18-14-21)27-11-12-28(26-6-4-3-5-25(26)27)39-30(35)22-15-19-32-20-16-22/h3-20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYZKJKGGLEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form a dibromo compound. This intermediate is then reacted with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Naphthalene-Pyridine Systems
- N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide (CAS 285984-54-5): This analogue shares the naphthalene-pyridine backbone but lacks the ethoxybenzenesulfonyl and carboxylate groups. Its simpler structure results in lower molecular weight (263.29 g/mol) and reduced thermal stability (melting point: 208.4°C vs. >300°C estimated for the target compound). The absence of sulfonyl groups also diminishes its solubility in polar solvents .
| Property | Target Compound | N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide |
|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | 263.29 |
| Density (g/cm³) | ~1.4 (estimated) | 1.33 |
| Melting Point (°C) | >300 (predicted) | 208.4 |
| Solubility in DMSO | High (due to sulfonyl group) | Moderate |
Coordination Chemistry Analogues
Bis(2,2'-bipyridine){ethyl 4-[N-(4-carbamoylphenyl)carbamoyl]-2,2'-bipyridine-4-carboxylate}ruthenium(II) demonstrates how pyridine-carboxylate motifs enable metal coordination. The target compound’s carboxylate group may similarly facilitate chelation, though its bulkier naphthalene-sulfonyl substituents could sterically hinder complex formation .
Research Findings and Methodological Insights
- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving the target compound’s structure, particularly its sulfonyl and carboxylate conformations. However, its complexity may require high-resolution data (>1.0 Å) to avoid refinement ambiguities .
- Thermal Stability : The ethoxybenzenesulfonyl group likely increases thermal resistance compared to simpler carboxamide derivatives, as seen in analogues like CAS 285984-54-5 .
- Divergent Synthesis : Unlike boronic acid-based naphthalene derivatives, the target compound’s synthesis may benefit from regioselective sulfonylation, though scalability remains untested .
Limitations and Contradictions in Available Data
- Its multi-step synthesis may compound inefficiencies.
- Solubility Predictions : The sulfonyl group is assumed to enhance solubility, but this conflicts with the low solubility (<1 mg/mL in water) observed in structurally similar sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
